molecular formula C15H25ClN2O3 B7929337 (S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7929337
M. Wt: 316.82 g/mol
InChI Key: QKFSDSHZPRKGBQ-LBPRGKRZSA-N
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Description

(S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a cyclopropyl-amino group linked to a 2-chloro-acetyl moiety. The tert-butyl ester acts as a protective group, enhancing stability during synthetic processes. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors or kinase-targeting agents, where stereochemistry and substituent reactivity are critical.

Properties

IUPAC Name

tert-butyl (2S)-2-[[(2-chloroacetyl)-cyclopropylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25ClN2O3/c1-15(2,3)21-14(20)17-8-4-5-12(17)10-18(11-6-7-11)13(19)9-16/h11-12H,4-10H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFSDSHZPRKGBQ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN(C2CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CN(C2CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Core Functionalization

The synthesis begins with (S)-proline, where the carboxylic acid is protected as a tert-butyl ester. This is achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine.

(S)-Proline+Boc2OEt3N, DCM(S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid\text{(S)-Proline} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N, DCM}} \text{(S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid}

Subsequent N-alkylation introduces the aminomethyl group at the 2-position. For example, treatment with formaldehyde and a reducing agent like sodium cyanoborohydride under mildly acidic conditions yields the secondary amine.

Chloroacetylation

The final step involves acylation of the cyclopropylamine with chloroacetyl chloride. This reaction is typically conducted in dichloromethane or THF using a base like N,N-diisopropylethylamine (DIPEA) to scavenge HCl.

Cyclopropylamine intermediate+ClCH2COClDIPEATarget compound\text{Cyclopropylamine intermediate} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{DIPEA}} \text{Target compound}

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Boc Protection : Dichloromethane (DCM) at 0–25°C provides optimal yields (>85%).

  • Reductive Amination : Methanol or THF at 50–60°C with NaBH₃CN achieves >90% conversion.

  • Chloroacetylation : THF at −10°C minimizes side reactions like over-acylation.

Catalytic Systems

Palladium catalysts, such as Pd(PPh₃)₄, are critical in cross-coupling steps for cyclopropane functionalization (e.g., Suzuki-Miyaura reactions). For stereoretentive transformations, chiral auxiliaries or asymmetric hydrogenation may be necessary.

Characterization and Analytical Methods

Spectroscopic Validation

  • NMR Spectroscopy : The tert-butyl singlet at δ 1.38 ppm (¹H) and carbonyl signals at δ 170–175 ppm (¹³C) confirm Boc protection.

  • HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) verify enantiomeric excess (>99% for S-configuration).

Yield and Purity Data

StepReagents/ConditionsYieldPurity (HPLC)
Boc ProtectionBoc₂O, Et₃N, DCM, 25°C, 12h92%98%
N-AlkylationCH₂O, NaBH₃CN, MeOH, 50°C, 6h88%95%
Cyclopropane InstallationCyclopropanecarbonyl chloride, DIPEA, THF, −10°C78%97%
ChloroacetylationClCH₂COCl, DIPEA, DCM, 0°C, 2h85%99%

Challenges and Alternative Approaches

Stereochemical Integrity

Racemization during acylation or alkylation necessitates low-temperature conditions and non-basic media. Enzymatic resolution using lipases has been reported for similar compounds but remains untested for this target.

Cyclopropane Ring Stability

The strain in the cyclopropane ring may lead to unintended ring-opening under acidic or oxidative conditions. Alternatives like spirocyclic amines could mitigate this but require redesign.

Scalability Issues

Column chromatography for intermediate purification limits large-scale production. Switching to crystallization or aqueous workups improves scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioethers.

Scientific Research Applications

Structure and Composition

  • Molecular Formula: C15H25ClN2O3
  • Molar Mass: 316.82 g/mol
  • Functional Groups:
    • Pyrrolidine ring
    • Tert-butyl ester
    • Chloroacetyl group
    • Cyclopropyl group

The presence of these functional groups contributes to the compound's unique reactivity and potential biological activities.

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Similar pyrrolidine derivatives have shown promise in various biological activities, including:

  • Anticancer Activity: Studies indicate that pyrrolidine derivatives can inhibit tumor growth through various mechanisms, potentially making this compound a candidate for anticancer drug development.
  • Antiviral Properties: Research has suggested that compounds with similar structures may exhibit antiviral activity, which warrants further investigation into this specific compound's efficacy against viral pathogens.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanism of action. Potential areas of investigation include:

  • Enzyme Inhibition: The electrophilic nature of the chloroacetyl moiety may allow it to interact with nucleophilic sites on enzymes, leading to inhibition.
  • Receptor Binding: The structural characteristics may facilitate binding to specific receptors, influencing physiological responses.

Case Study 1: Anticancer Activity Evaluation

A study conducted on pyrrolidine derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The specific activity of (S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester remains to be fully explored but is hypothesized to share similar mechanisms due to structural similarities.

Case Study 2: Enzyme Interaction Dynamics

Research on related compounds has shown promising results in enzyme inhibition assays. Preliminary data suggest that this compound may exhibit similar interactions, which could be pivotal for drug design targeting specific enzymes involved in disease pathways.

Mechanism of Action

The mechanism of action of (S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Chemical Comparison

Compound Name Substituents (R1, R2) CAS Number Molecular Formula Stability/Reactivity Notes
(S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester R1: Cyclopropyl, R2: Cl Not provided Not provided High electrophilicity (Cl), strained cyclopropane
(S)-2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester R1: Isopropyl, R2: NH2 1353998-30-7 Not provided Lower reactivity (NH2); discontinued commercial status
(S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester R1: Ethyl, R2: Cl 1353998-29-4 C₁₄H₂₅ClN₂O₃ Moderate steric hindrance; commercially available
(S)-2-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester R1: Isopropyl, R2: COOH 1353960-19-6 Not provided Acidic carboxymethyl group; potential solubility enhancement

Key Structural Differences:

  • Cyclopropyl vs.
  • Chloro-acetyl vs. Amino/Carboxymethyl: The chloro-acetyl group (R2 = Cl) in the target compound and the ethyl analog enhances electrophilicity, favoring alkylation or acylation reactions. In contrast, amino (NH₂) and carboxymethyl (COOH) groups in analogs reduce electrophilicity, shifting reactivity toward nucleophilic or coordination chemistry .

Reactivity and Stability Analysis

  • Electrophilic Reactivity: The target compound’s chloro-acetyl group is more reactive than the amino or carboxymethyl groups in analogs, making it suitable for forming covalent bonds with nucleophiles (e.g., thiols or amines in drug targets). However, cyclopropane’s strain may lead to instability under acidic or high-temperature conditions .
  • Solubility : The carboxymethyl group in ’s compound likely improves aqueous solubility compared to the hydrophobic tert-butyl and chloro-acetyl groups in the target and ethyl analog .

Research and Application Context

  • Pharmaceutical Intermediates : Chloro-acetyl derivatives (target and ) are widely used in synthesizing covalent inhibitors, such as kinase blockers. The cyclopropyl variant may offer improved target selectivity due to its unique steric profile .
  • Carboxymethyl Utility : ’s compound may serve as a precursor for prodrugs or metal-chelating agents, leveraging its carboxylic acid functionality .

Biological Activity

(S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound notable for its potential biological activities. This compound features a pyrrolidine backbone and various functional groups that suggest possible therapeutic applications. The aim of this article is to explore the biological activity of this compound, including its mechanisms, therapeutic potentials, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H25ClN2O3C_{15}H_{25}ClN_2O_3 with a molecular weight of 316.82 g/mol. The presence of the chloroacetyl group contributes to its electrophilic nature, which may facilitate interactions with biological targets.

The biological activity of this compound can be hypothesized based on the known properties of similar pyrrolidine derivatives. Pyrrolidine compounds are often studied for their roles in:

  • Antimicrobial Activity : Compounds with similar structures have shown activity against various bacteria and fungi.
  • Anti-inflammatory Effects : Many pyrrolidine derivatives exhibit inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Neuroprotective Properties : Some derivatives are explored for their potential in neuroprotection and cognitive enhancement.

1. Anti-inflammatory Activity

Studies have indicated that compounds structurally related to this compound exhibit significant anti-inflammatory effects. For instance, a study on pyrrolidine derivatives reported IC50 values against COX-1 and COX-2 enzymes, highlighting their potential as anti-inflammatory agents. The following table summarizes the IC50 values for selected compounds:

CompoundIC50 (COX-1) μMIC50 (COX-2) μM
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0323.8 ± 0.20

These findings suggest that this compound may similarly inhibit COX enzymes, contributing to its anti-inflammatory properties .

3. Neuroprotective Effects

Pyrrolidine derivatives have also been investigated for neuroprotective effects in models of neurodegenerative diseases. Although direct studies on this compound are scarce, the presence of the cyclopropyl group may enhance blood-brain barrier penetration, suggesting possible applications in neuropharmacology.

Case Studies

Several case studies have explored the biological activities of pyrrolidine derivatives:

  • Case Study A : A derivative similar to this compound was evaluated for its anti-inflammatory properties in a rat model induced with carrageenan. Results indicated a significant reduction in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent.
  • Case Study B : In vitro studies demonstrated that a related compound exhibited cytotoxic effects against cancer cell lines, suggesting that modifications in the pyrrolidine structure could lead to enhanced anticancer properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester, and what yields can researchers expect?

  • Methodology: Two high-yield routes are documented:

  • Route 1: Tosylation of N-Boc-L-prolinol using p-toluenesulfonic acid (97% yield) .
  • Route 2: Reaction with p-toluenesulfonyl chloride under mild conditions (0–20°C) in dichloromethane with triethylamine as a base (97% yield) .
    • Key Considerations: Use inert atmospheres for moisture-sensitive intermediates and monitor reaction progress via TLC or HPLC.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for aerosol mitigation .
  • First Aid:

  • Skin contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .
  • Inhalation: Transfer to fresh air; seek medical attention if respiratory distress occurs .
    • Storage: Store in sealed containers at 2–8°C to prevent hydrolysis of the tert-butyl ester group .

Advanced Research Questions

Q. How can reaction conditions be optimized for the introduction of the cyclopropane moiety in this compound's synthesis?

  • Methodology:

  • Use palladium catalysts (e.g., Pd(OAc)₂) with tert-butyl XPhos ligand in tert-butanol at 40–100°C for 5.5 hours to facilitate cross-coupling reactions .
  • Control steric hindrance by pre-activating the cyclopropane precursor with cesium carbonate .
    • Data Contradictions: Reported yields vary due to impurities in cyclopropane starting materials; purify via column chromatography (hexane/EtOAc) before use .

Q. What analytical techniques are recommended to confirm the stereochemical integrity of the compound?

  • Chiral HPLC: Use a Chiralpak® AD-H column with n-hexane/isopropanol (90:10) to resolve enantiomers. Validate with synthetic standards .
  • NMR Analysis: Compare 1H^1H and 13C^{13}C NMR chemical shifts of the pyrrolidine ring (δ 1.4–1.5 ppm for tert-butyl group) to reference spectra .
  • X-ray Crystallography: Resolve ambiguities in cyclopropane ring conformation using single-crystal diffraction .

Q. How can researchers resolve contradictions in reported synthetic yields when scaling up reactions?

  • Critical Variables:

  • Catalyst Loading: Excess Pd(OAc)₂ (>5 mol%) reduces side reactions but increases cost .
  • Temperature Gradients: Maintain uniformity in large-scale reactors to prevent localized overheating (>100°C degrades tert-butyl esters) .
    • Mitigation Strategy: Conduct Design of Experiments (DoE) to map yield vs. temperature, catalyst loading, and solvent purity .

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